6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
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Overview
Description
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of chromen-2-one and oxadiazole. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with chromen-2-one: The oxadiazole derivative is then coupled with a fluorinated chromen-2-one under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the chromen-2-one ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves:
Molecular Targets: The compound may target bacterial enzymes or cancer cell receptors, disrupting their normal function.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Similar structure but with a quinolinone ring instead of chromen-2-one.
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one: Lacks the fluorine atom.
Uniqueness
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is unique due to the presence of both fluorine and oxadiazole moieties, which may enhance its biological activity and chemical stability compared to similar compounds.
Properties
IUPAC Name |
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O3/c18-12-6-7-14-11(8-12)9-13(17(21)22-14)16-19-15(20-23-16)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCENXOUQRXJFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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